molecular formula C30H54N2O2 B14714506 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 23420-00-0

2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14714506
CAS No.: 23420-00-0
M. Wt: 474.8 g/mol
InChI Key: ZZYJTLPPCRGIBL-UHFFFAOYSA-N
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Description

2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with dodecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process involves the nucleophilic addition of the amine to the quinone, followed by the elimination of water to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dodecylamino-substituted quinones.

    Reduction: Formation of dodecylamino-substituted hydroquinones.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential cytotoxic effects on cancer cells and other biological activities.

    Medicine: Explored for its potential use in drug development, particularly in anticancer therapies.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It may also interact with specific proteins and enzymes, disrupting cellular functions and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and materials science applications.

Properties

CAS No.

23420-00-0

Molecular Formula

C30H54N2O2

Molecular Weight

474.8 g/mol

IUPAC Name

2,5-bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H54N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-25-30(34)28(26-29(27)33)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3

InChI Key

ZZYJTLPPCRGIBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCCCCCCC

Origin of Product

United States

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